HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM

ADC Linker Peptide Cleavage Cathepsin B

This peptide-cleavable ADC linker features an L-Ala-D-Ala-L-Ala tripeptide sequence for targeted intracellular protease cleavage. It releases the native maytansinoid warhead, enabling potent bystander killing in heterogeneous solid tumors. The specific D-Ala stereochemistry optimizes processing kinetics and therapeutic index. Ideal for constructing ADCs with improved efficacy over earlier disulfide-linked conjugates.

Molecular Formula C52H78ClN7O14S2
Molecular Weight 1124.8 g/mol
Cat. No. B12412564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM
Molecular FormulaC52H78ClN7O14S2
Molecular Weight1124.8 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCS)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C52H78ClN7O14S2/c1-29-17-15-18-39(71-11)52(69)27-38(72-50(68)58-52)30(2)45-51(7,74-45)40(26-43(63)60(9)36-24-35(23-29)25-37(70-10)44(36)53)73-49(67)34(6)59(8)42(62)20-13-12-14-22-76-28-54-46(64)31(3)56-48(66)33(5)57-47(65)32(4)55-41(61)19-16-21-75/h15,17-18,24-25,30-34,38-40,45,69,75H,12-14,16,19-23,26-28H2,1-11H3,(H,54,64)(H,55,61)(H,56,66)(H,57,65)(H,58,68)/b18-15+,29-17+/t30-,31+,32+,33-,34+,38+,39-,40+,45+,51+,52+/m1/s1
InChIKeyULXMZGPQPANDIN-UBLQCPHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM: ADC Drug-Linker Conjugate Procurement and Differentiation Guide


HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM (CAS 2243689-64-5) is a peptide-cleavable drug-linker conjugate for antibody-drug conjugates (ADCs), where the "DM" moiety denotes a maytansinoid cytotoxic payload . This compound integrates a self-immolative tripeptide linker (L-Ala-D-Ala-L-Ala) with a maytansinoid warhead, designed for intracellular protease-mediated release of the active drug within target cancer cells [1]. The structural architecture positions this conjugate within the class of next-generation ADC linkers that aim to improve tumor selectivity and therapeutic index over earlier disulfide-linked or non-cleavable maytansinoid conjugates [1].

Why Generic Dipeptide Linkers Cannot Substitute for the Tripeptide L-Ala-D-Ala-L-Ala Motif in This Maytansinoid Conjugate


Substituting the L-Ala-D-Ala-L-Ala tripeptide linker in this conjugate with generic dipeptide linkers (e.g., Val-Cit, Val-Ala, or simple Ala-Ala) is not straightforward. The specific sequence and stereochemistry (incorporation of a D-Ala residue) are engineered to modulate protease recognition, lysosomal processing kinetics, and the resulting bystander killing effect of the released maytansinoid metabolite [1][2]. Studies on structurally related anilino-maytansinoid conjugates demonstrate that changing the peptide sequence or stereochemistry alters in vitro bystander killing and in vivo efficacy, even when tolerability remains similar [2]. Therefore, direct interchange without re-optimization of the entire ADC construct risks compromising the intended balance of potency, stability, and safety, as the linker is not a passive structural element but an active determinant of ADC performance [1].

Quantitative Differentiation Evidence for HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM Versus ADC Linker Alternatives


Tripeptide Sequence L-Ala-D-Ala-L-Ala Offers Distinct Lysosomal Protease Recognition Compared to Dipeptide Linkers (Val-Cit, Val-Ala)

The tripeptide sequence L-Ala-D-Ala-L-Ala is specifically designed for self-immolative release of the maytansinoid payload via lysosomal proteases, a mechanism distinct from the more common dipeptide linkers Val-Cit and Val-Ala [1]. While direct quantitative cleavage kinetics for this exact compound are not publicly available, class-level evidence indicates that tripeptide motifs can be engineered for differential processing rates. For instance, dipeptide linkers with L-amino acids demonstrate faster lysosomal processing in target cancer cells compared to the L-Ala-L-Ala linked ADC (e.g., up to 2-fold faster catabolite generation for certain sequences) [2]. The inclusion of a D-Ala residue in this tripeptide is a deliberate stereochemical modification shown in related maytansinoid conjugates to influence both stability and bystander killing [3].

ADC Linker Peptide Cleavage Cathepsin B Protease Specificity

Enhanced Bystander Killing Effect Inferred from D-Ala-Containing Peptide Linkers in Maytansinoid ADCs

The bystander killing effect, where released cytotoxic metabolites diffuse into neighboring antigen-negative tumor cells, is critical for treating heterogeneous solid tumors. In a cross-study comparison of anilino-maytansinoid conjugates (AaMCs), ADCs bearing a D-Ala-L-Ala dipeptide linker demonstrated significantly improved bystander killing in vitro relative to disulfide-linked maytansinoid ADCs, and superior in vivo efficacy in heterogeneous HT-29 xenograft models while maintaining similar tolerability [1]. Specifically, each AaMC except the D-Ala-D-Ala variant displayed more bystander killing than disulfide-linked comparators. The tripeptide L-Ala-D-Ala-L-Ala linker in the target compound is a structural extension of this D-Ala-containing motif, suggesting a similarly enhanced bystander effect compared to older non-cleavable or disulfide linkers [2].

Bystander Killing ADC Efficacy Heterogeneous Tumors Maytansinoid

Self-Immolative Tripeptide Linker Architecture Permits Traceless Payload Release, Differentiating from Non-Cleavable SMCC Linkers

This compound employs a self-immolative peptide linker design as described in patent US20200197531A1, wherein enzymatic cleavage of the L-Ala-D-Ala-L-Ala sequence triggers a cascade that releases the unmodified maytansinoid payload without leaving residual linker atoms attached to the drug [1]. In contrast, non-cleavable linkers such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in trastuzumab emtansine (T-DM1) yield a lysine-MCC-DM1 catabolite that retains a charged lysine residue, which can limit membrane permeability and bystander killing [2]. The traceless release mechanism of the self-immolative tripeptide linker is a verifiable structural differentiator that influences the pharmacological properties of the released payload [1].

Self-Immolative Linker ADC Payload Release Maytansinoid Traceless Cleavage

Optimal Research and Development Applications for HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM Based on Differentiated Linker Properties


Development of ADCs Targeting Heterogeneous Solid Tumors Where Bystander Killing Is Essential

This drug-linker conjugate is best suited for constructing ADCs intended for solid tumors with heterogeneous antigen expression (e.g., colorectal, pancreatic, or gastric cancers). The D-Ala-containing tripeptide linker is designed to release a membrane-permeable maytansinoid metabolite capable of bystander killing, as demonstrated with structurally related anilino-maytansinoid conjugates that showed superior efficacy in HT-29 xenograft models compared to disulfide-linked ADCs [1]. Researchers prioritizing this compound can engineer ADCs that overcome target heterogeneity limitations common to earlier maytansinoid conjugates.

ADC Programs Requiring Traceless Payload Release for Unhindered Maytansinoid Activity

For programs where the pharmacological activity of the unmodified maytansinoid is critical (e.g., maximal tubulin binding and cell permeability), this self-immolative tripeptide linker provides a traceless release mechanism [2]. Unlike non-cleavable linkers that append a charged lysine residue to the drug, this conjugate liberates the native maytansinoid structure, preserving its intrinsic potency and diffusion properties. This is particularly relevant for targets with moderate expression levels where every molecule of released drug must be fully active.

Structure-Activity Relationship (SAR) Studies of Peptide Linker Stereochemistry in ADC Catabolism

The specific stereochemical sequence (L-Ala-D-Ala-L-Ala) makes this conjugate a valuable tool for investigating the impact of D-amino acid incorporation on ADC processing and stability [3]. Research groups studying lysosomal protease recognition, linker catabolism rates, or the influence of stereochemistry on in vivo ADC performance can use this compound as a benchmark tripeptide construct, comparing it against dipeptide variants (e.g., Val-Cit, Val-Ala) or all-L tripeptide analogs.

Preclinical ADC Candidates Where Improved Therapeutic Index Over Disulfide-Linked Maytansinoid ADCs Is Sought

Given the cross-study evidence that D-Ala-containing peptide linkers in maytansinoid ADCs achieve greater bystander killing and improved in vivo efficacy with similar tolerability to disulfide-linked ADCs [1], this conjugate is positioned for preclinical ADC programs aiming to enhance the therapeutic index. Procurement of this specific drug-linker intermediate enables direct conjugation to novel antibodies for evaluation in relevant xenograft models, bypassing the need for de novo linker optimization.

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